molecular formula C16H9NO B3069571 Anthracene-1-carbonyl cyanide CAS No. 85985-43-9

Anthracene-1-carbonyl cyanide

Cat. No. B3069571
CAS RN: 85985-43-9
M. Wt: 231.25 g/mol
InChI Key: UQJCYUIDHXVQDZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Anthracene-1-carbonyl cyanide can vary depending on the desired substituents and reaction conditions. Recent advances in anthracene derivative synthesis have explored both direct and indirect methods. These strategies aim to construct anthracene and anthraquinone frameworks, providing access to diverse derivatives .


Molecular Structure Analysis

  • The anthracene portion exhibits a syn-clinal conformation .

Chemical Reactions Analysis

  • The resulting photoproducts can serve as chemical traps in biological systems .

Physical And Chemical Properties Analysis

  • Absorption Properties : The reduced conjugation system in the dimer (ortho-disubstituted benzene) results in lower light absorption compared to pure anthracene .

Scientific Research Applications

1. Chiral Templates in Chemical Reactions

Anthracene derivatives have been used as chiral templates in chemical reactions. For instance, (-)-(R)-9-(1,2-Dimethoxyethyl)anthracene has been successfully employed in the Diels-Alder/retro-Diels-Alder sequence for preparing alpha,beta-unsaturated lactams. These reactions proceed with complete diastereoselectivity and excellent regioselectivity, highlighting the utility of anthracene derivatives in stereocontrolled chemical synthesis (Burgess et al., 2005).

2. Fluorescent and Ultraviolet Derivatisation

Anthracene-9-carbonyl chloride, a related compound, serves as a derivatising reagent for detecting hydroxy compounds in high-performance liquid chromatographic analysis. This application demonstrates the role of anthracene derivatives in enhancing analytical techniques for various organic compounds (Bayliss et al., 1988).

3. Sensing and Detection Applications

Anthracene derivatives are utilized in designing fluorescent chemodosimeters for selective and sensitive detection of ions like cyanide in aqueous media. These derivatives signal the presence of specific ions through visible enhancement in fluorescence intensity, showcasing their potential in environmental and biochemical sensing (Viji et al., 2014).

4. Biodegradation Studies

In environmental sciences, studies have been conducted on the biodegradation of anthracene and its derivatives by fungi. For example, Fusarium solani species have been found capable of degrading anthracene, indicating the potential role of anthracene derivatives in understanding and enhancing bioremediation processes (Wu et al., 2010).

5. Carbon Nanoform Production

Anthracene has been used as a precursor in the production of carbon nanoforms (CNFs). A two-step procedure involving anthracene has been described for the chemical synthesis of graphite and CNFs, demonstrating the material science applications of anthracene derivatives (Bosch-Navarro et al., 2014).

Mechanism of Action

Target of Action

Anthracene-1-carbonyl cyanide, as an anthraquinone derivative, primarily targets essential cellular proteins . These targets include key proteins such as kinases, topoisomerases, telomerases, matrix metalloproteinases, and G-quadruplexes, which are involved in the viability of cancer cells .

Mode of Action

The mode of action of anthracene-1-carbonyl cyanide involves the formation of imine derivatives, also known as Schiff bases . This process is acid-catalyzed and reversible, similar to acetal formation . The carbon of the carbonyl group, being electron-poor, acts as an electrophile and is a prime target for attack by an electron-rich nucleophile .

Biochemical Pathways

Anthracene-1-carbonyl cyanide affects various biochemical pathways. Most anthraquinone-based compounds inhibit cancer progression by targeting essential cellular proteins . They are involved in the regulation of key target proteins such as kinases, topoisomerases, telomerases, matrix metalloproteinases, and G-quadruplexes .

Pharmacokinetics

The pharmacokinetics of anthracene-1-carbonyl cyanide is associated with its pharmacological and toxicological effects . Anthraquinones are absorbed mainly in the intestines and are mostly distributed in blood flow-rich tissues and organs . The metabolic pathways of anthraquinones include hydrolysis, glycuronidation, sulfation, methylation/demethylation, hydroxylation/dehydroxylation, oxidation/reduction (hydrogenation), acetylation, and esterification .

Result of Action

The result of the action of anthracene-1-carbonyl cyanide is the formation of imine derivatives, also known as Schiff bases . These compounds have a C=N function and are formed by the elimination of water in the reaction . The reaction is reversible and can be hydrolyzed back to the corresponding primary amine under acidic conditions .

Action Environment

The action of anthracene-1-carbonyl cyanide is influenced by environmental factors. For instance, the photoreactions of anthracene derivatives have been widely investigated due to their unique photo-responsive properties . The anthracene group can act as a photoremovable protecting group . The action of UV light can cause anthracene to photodimerize .

properties

IUPAC Name

anthracene-1-carbonyl cyanide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9NO/c17-10-16(18)14-7-3-6-13-8-11-4-1-2-5-12(11)9-15(13)14/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQJCYUIDHXVQDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3C(=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anthracene-1-carbonyl cyanide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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